Bayogenin

Overview

Description

Synthesis Analysis

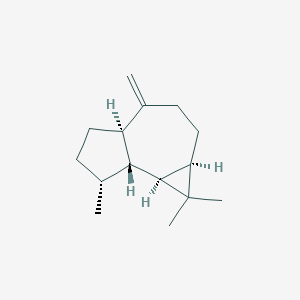

The synthesis of Bayogenin involves several steps. It is formed through the enzymatic cyclization of 2,3-oxidosqualene by the β-amyrin cyclase . The β-amyrin skeleton can be further modified by oxidative reactions, mediated by cytochromes belonging to the class of cytochrome P450, to give different saponin compounds .Molecular Structure Analysis

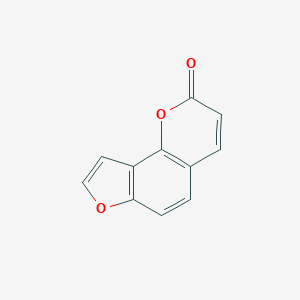

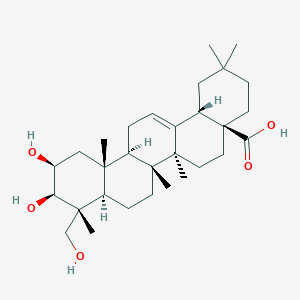

Bayogenin has a molecular formula of C30H48O5 and a molecular weight of 488.70 . It is a solid substance with a white to off-white color .Chemical Reactions Analysis

Bayogenin is a sesquiterpene lactone that has been isolated from the stem bark of the Asian plant, Phellodendron amurense . It is a potent inhibitor of prostaglandin synthesis and exhibits anti-inflammatory activity .Physical And Chemical Properties Analysis

Bayogenin is a solid substance with a white to off-white color . It has a molecular weight of 488.70 and a molecular formula of C30H48O5 . It is recommended to be stored at 4°C, sealed storage, away from moisture and light .Scientific Research Applications

Bayogenin: A Comprehensive Analysis of Scientific Research Applications: Bayogenin is a chemical compound that has been identified in various research studies as having significant potential in scientific applications. Below is a detailed analysis of six unique applications of Bayogenin, each presented in a separate section.

Plant Defense Mechanisms

Bayogenin has been found to play a crucial role in the defense mechanisms of plants, particularly in rice. Studies have shown that the level of Bayogenin 3-O-cellobioside in infected rice directly correlates with their resistance attributes, suggesting its protective properties against pathogens .

Disease Resistance in Cereal Crops

Research indicates that engineering saponin expression, which includes Bayogenin derivatives, in cereal crops could be an attractive and sustainable method to enhance disease resistance . This application has the potential to improve crop yields and sustainability.

Metabolomics Reprogramming

Bayogenin is involved in metabolomics reprogramming within host plants during pathogen infection. This process is crucial for understanding the host’s immune response and developing strategies for crop protection .

Anti-fungal Properties

The presence of Bayogenin 3-O-cellobioside has been associated with anti-fungal activities, providing non-cultivar-specific defense against the rice blast fungus Pyricularia oryzae . This broad-spectrum activity is significant for protecting crops from various fungal pathogens.

Saponin Production

Beyond its role in plant defense, Bayogenin is a key component in the production of saponins. These compounds have diverse applications, including as natural pesticides and for their potential health benefits in human nutrition .

Agricultural Biotechnology

The insights gained from studying Bayogenin’s role in plant immunity can inform agricultural biotechnology practices. By understanding how Bayogenin contributes to disease resistance, researchers can develop genetically modified crops with enhanced resilience .

Safety And Hazards

Bayogenin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-JEERONPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861949 | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bayogenin | |

CAS RN |

6989-24-8 | |

| Record name | Bayogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bayogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of bayogenin?

A1: Bayogenin has the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol. []

Q2: What spectroscopic data is available for characterizing bayogenin?

A2: Researchers utilize various spectroscopic techniques, including mass spectrometry (MS), 1D and 2D nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy to characterize bayogenin. This includes techniques like COSY, TOCSY, ROESY, HMQC, HMBC, DEPT, DQF-COSY, HOHAHA, and selective INEPT. [, , , , , , ]

Q3: How is bayogenin biosynthesized in plants?

A3: Bayogenin biosynthesis likely starts with β-amyrin, a product of the cyclization of 2,3-oxidosqualene. This pathway involves enzymes like squalene synthase (SS), squalene epoxidase (SE), and β-amyrin synthase (β-AS). []

Q4: Which plant species are known to contain bayogenin?

A4: Bayogenin has been identified in various plant species, including:

- Legumes: Medicago arabica, Medicago sativa (alfalfa), Medicago truncatula (barrel medic), Medicago arborea [, , , , , , , ]

Q5: What are the reported biological activities of bayogenin and its glycosides?

A5: Research suggests that bayogenin and its derivatives exhibit several biological activities, including:

- Antiproliferative activity: Moderate activity against MK-1, HeLa, and B16F10 cells. []

- Antifungal activity: Notably against Cephalosporium gramineum and Pyricularia oryzae (rice blast fungus). [, , ]

- Cytotoxic activity: Observed against HeLa and MCF-7 cell lines, with potential to enhance the effect of the antitumor drug cisplatin. []

- Hepatoprotective activity: Demonstrated in vitro and in vivo against carbon tetrachloride-induced liver damage. [, ]

- Neuroprotective activity: Shown to protect rat brain synaptosomes from damage induced by 6-hydroxydopamine. []

- Anti-α-glucosidase activity: Bonushenricoside B, a bayogenin glycoside, exhibited significant inhibitory activity. []

- Glycogen Phosphorylase Inhibition: Moderate potency in inhibiting glycogen phosphorylase. []

Q6: Does the structure of bayogenin glycosides influence their activity?

A6: Yes, the type and position of sugar moieties attached to bayogenin significantly affect the biological activity of its glycosides. For example, monodesmosidic bayogenin glycosides exhibited stronger antifungal activity against Cephalosporium gramineum compared to bidesmosidic glycosides. [] Similarly, the type of sugar linked to the aglycone influences the hemolytic activity of saponins from Caryocar glabrum. []

Q7: How do structural modifications of bayogenin affect its biological activity?

A7: Studies on related triterpenes suggest that the position and configuration of hydroxyl (-OH) groups significantly impact their activity. For example, changing the configuration of the -OH group at C-2 from α to β decreased the tyrosinase inhibitory potency in a series of pentacyclic triterpenes including bayogenin. []

Q8: What is the role of the C-3 hydroxyl group in bayogenin's activity?

A8: The C-3 hydroxyl group is a common site for glycosylation in bayogenin. This glycosylation pattern significantly influences the molecule's polarity, solubility, and interactions with biological targets, ultimately impacting its biological activity. []

Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of bayogenin?

A9: Currently, limited data is available on the ADME of bayogenin in the provided research papers. Further investigation is needed to understand its pharmacokinetic properties.

Q10: What are the in vivo effects of bayogenin?

A10: While in vitro studies have shown promising results for bayogenin and its derivatives, further in vivo studies are needed to confirm these effects and elucidate its mechanisms of action. Existing research highlights its potential in areas like liver protection [, ] and potential anti-tumor activity when combined with cisplatin. []

Q11: What is known about the toxicity and safety profile of bayogenin?

A11: Although some studies suggest potential beneficial effects of bayogenin, detailed toxicological data is limited. Rigorous safety assessments are essential before considering its therapeutic application.

Q12: What analytical techniques are employed to quantify bayogenin and its glycosides?

A12: Researchers utilize various techniques for quantifying bayogenin and its glycosides:

- High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD): This method, often coupled with acid hydrolysis and solid-phase extraction, allows for the separation and quantification of bayogenin and other sapogenins in plant extracts. []

- Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS): Offers high sensitivity and resolution for profiling and quantifying saponins in complex plant matrices. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.